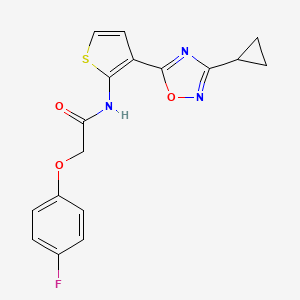

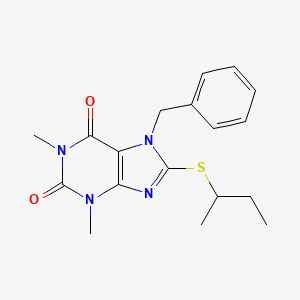

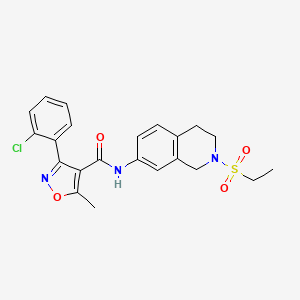

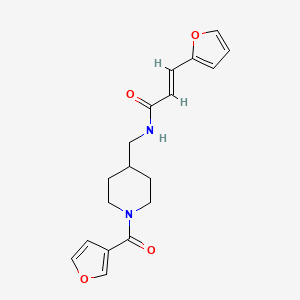

![molecular formula C16H14N2O4S B2538715 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide CAS No. 899996-51-1](/img/structure/B2538715.png)

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide” is a type of sultam . Sultams are a class of organic compounds sharing a common functional group commonly with the structure R-S(=O)(=O)-NR’-R". The structure of this compound was characterized by spectroscopic techniques .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of N-substituted saccharins were synthesized from commercially available starting materials by two different approaches . The reaction involved heating a mixture of the ester compound with hydrochloric acid under reflux .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and MS . These techniques allow for the identification of the different functional groups present in the molecule and their arrangement.Scientific Research Applications

Anticancer Agent Design

A study conducted by Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, demonstrating the compound's potential in designing new anticancer agents. The study highlights the compound's cytotoxicity against human cancer cell lines, specifically showing promising results in ovarian and oral cancers. This research underscores the compound's role in the development of therapeutic agents targeting cancer cells (Kumar et al., 2009).

Synthesis of Chiral Compounds

Research by Hajji et al. (2002) explored the chemoselective reactions of related compounds, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. This work illustrates the versatility of the compound in synthesizing structurally complex and chiral molecules, which could have implications in pharmaceutical development (Hajji et al., 2002).

Development of Novel Thermosets

Agag and Takeichi (2003) focused on synthesizing novel benzoxazine monomers containing allyl groups, leading to the creation of high-performance thermosets. This study indicates the potential of the compound in material science, particularly in developing materials with excellent thermomechanical properties, suitable for various industrial applications (Agag & Takeichi, 2003).

Antimicrobial Activity

Wang et al. (2012) synthesized compounds derived from benzo[d]isothiazol-3(2H)-one, demonstrating favorable antimicrobial activity. This research suggests the compound's usefulness in designing antimicrobial agents, which could contribute to the development of new treatments for bacterial and fungal infections (Wang et al., 2012).

Anti-inflammatory and Antioxidant Activities

Al-Fayez et al. (2022) conducted a study evaluating the anti-inflammatory, antioxidant, and anticancer activities of N-substituted saccharins, including 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) acetonitrile. The results revealed excellent to moderate anti-inflammatory activity and promising antioxidant activity. This highlights the compound's potential in developing treatments with anti-inflammatory and antioxidant properties (Al-Fayez et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been designed as potential multifunctional agents against alzheimer’s disease .

Mode of Action

Isothiazoles, a class of compounds to which this compound belongs, are known for their unique properties due to two electronegative heteroatoms in a 1,2-relationship .

Biochemical Pathways

Similar compounds have been evaluated for various biological activities .

Result of Action

Some compounds with similar structures have shown favorable antimicrobial activity .

Future Directions

The future directions in the study of this compound could involve further exploration of its potential biological activities. Given its demonstrated anti-inflammatory and antioxidant activities, it could be interesting to investigate its potential use in the treatment of diseases where inflammation and oxidative stress play a key role .

properties

IUPAC Name |

N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-11(15(19)17-12-7-3-2-4-8-12)18-16(20)13-9-5-6-10-14(13)23(18,21)22/h2-11H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEXHFGKHDLYBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2538633.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2538637.png)

![2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2538643.png)

![1-(4-chlorophenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2538645.png)

![5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2538652.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2538655.png)